molecular formula C17H20N4O4S B2423876 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428349-34-1

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No. B2423876
CAS RN: 1428349-34-1
M. Wt: 376.43
InChI Key: UKUZRZAZKXLUGK-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that is often found in many important biological molecules, such as DNA and RNA. The structure also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromatic pyrimidine ring, the piperazine ring, and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might be expected to undergo reactions typical of other pyrimidines, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Anti-Inflammatory Agents

Crystallography and Structural Studies

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperazine ring act by interacting with neurotransmitter receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-13-11-18-12-19-17(13)20-4-6-21(7-5-20)26(22,23)14-2-3-15-16(10-14)25-9-8-24-15/h2-3,10-12H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZRZAZKXLUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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